molecular formula C9H7NO3S B13439989 Isoquinoline-6-sulfonic acid

Isoquinoline-6-sulfonic acid

Katalognummer: B13439989
Molekulargewicht: 209.22 g/mol
InChI-Schlüssel: UUTFFQSNOBCVHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isoquinoline-6-sulfonic acid is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a structural isomer of quinoline and is characterized by a benzene ring fused to a pyridine ring. This compound is notable for its sulfonic acid group attached at the sixth position of the isoquinoline ring, which imparts unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isoquinoline-6-sulfonic acid can be synthesized through the sulfonation of isoquinoline. The process typically involves the reaction of isoquinoline with sulfuric acid at elevated temperatures. The sulfonation reaction is thermodynamically controlled, leading to the formation of the sulfonic acid group at the sixth position of the isoquinoline ring .

Industrial Production Methods

Industrial production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and precise control of reaction conditions to ensure high yield and purity of the product. The process may also involve purification steps such as crystallization or distillation to isolate the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

Isoquinoline-6-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring .

Wissenschaftliche Forschungsanwendungen

Isoquinoline-6-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Isoquinoline derivatives have been investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of isoquinoline-6-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. In medicinal chemistry, isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Quinoline-6-sulfonic acid
  • Isoquinoline-5-sulfonic acid
  • Quinoline-8-sulfonic acid

Uniqueness

Isoquinoline-6-sulfonic acid is unique due to the specific position of the sulfonic acid group, which influences its chemical reactivity and biological activity. Compared to other sulfonic acid derivatives, this compound exhibits distinct properties that make it valuable in various applications .

Eigenschaften

Molekularformel

C9H7NO3S

Molekulargewicht

209.22 g/mol

IUPAC-Name

isoquinoline-6-sulfonic acid

InChI

InChI=1S/C9H7NO3S/c11-14(12,13)9-2-1-8-6-10-4-3-7(8)5-9/h1-6H,(H,11,12,13)

InChI-Schlüssel

UUTFFQSNOBCVHW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CN=C2)C=C1S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.